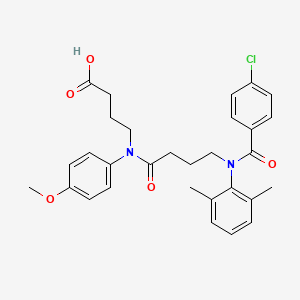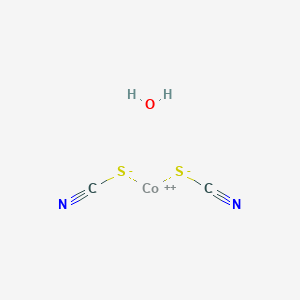
Butanoic acid, 4-((4-((4-chlorobenzoyl)(2,6-dimethylphenyl)amino)-1-oxobutyl)(4-methoxyphenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid is a complex organic compound that belongs to the class of synthetic organic chemicals This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as p-chlorobenzoyl chloride, 2,6-dimethylaniline, and p-anisidine. These intermediates are then subjected to condensation reactions, acylation, and other organic transformations under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, anhydrides, and catalysts such as Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-toluidino)butyric acid
- N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-aminophenyl)butyric acid
Uniqueness
N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
特性
CAS番号 |
71455-65-7 |
|---|---|
分子式 |
C30H33ClN2O5 |
分子量 |
537.0 g/mol |
IUPAC名 |
4-[N-[4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoyl]-4-methoxyanilino]butanoic acid |
InChI |
InChI=1S/C30H33ClN2O5/c1-21-7-4-8-22(2)29(21)33(30(37)23-11-13-24(31)14-12-23)20-5-9-27(34)32(19-6-10-28(35)36)25-15-17-26(38-3)18-16-25/h4,7-8,11-18H,5-6,9-10,19-20H2,1-3H3,(H,35,36) |
InChIキー |
CCVGBYVWNSOLLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N(CCCC(=O)N(CCCC(=O)O)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)




![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)

![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)

